Saprorthoquinone

Description

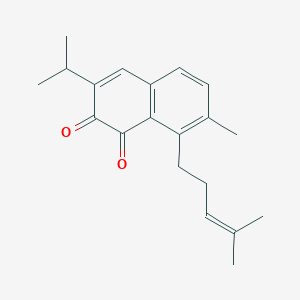

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O2/c1-12(2)7-6-8-16-14(5)9-10-15-11-17(13(3)4)19(21)20(22)18(15)16/h7,9-11,13H,6,8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJDKZSXXFWHPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Saprorthoquinone and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data and biological studies on Saprorthoquinone are limited in publicly available scientific literature. This guide provides a comprehensive overview of its chemical structure and extrapolates potential properties, activities, and methodologies based on closely related ortho-quinones, naphthoquinones, and anthraquinones. All information derived from related compounds should be considered illustrative for this compound and requires experimental validation.

Core Concepts: The Chemical Identity of this compound

This compound is a naturally occurring ortho-quinone with the systematic IUPAC name 7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione. Its chemical structure is characterized by a naphthalene-1,2-dione core, which is substituted with a methyl group, an isopropyl group, and a 4-methylpent-3-enyl group.

Chemical Structure:

-

Molecular Formula: C₂₀H₂₄O₂[1]

-

Molecular Weight: 296.4 g/mol [1]

-

Core Scaffold: Naphthalene-1,2-dione

-

Key Substituents:

-

7-methyl

-

8-(4-methylpent-3-enyl)

-

3-propan-2-yl (isopropyl)

-

The ortho-quinone moiety is a key feature, known for its electrophilicity and redox activity, which is often responsible for the biological effects of this class of compounds[2][3][4].

Quantitative Data on Related Quinones

Due to the absence of specific quantitative data for this compound, this section presents data from studies on other ortho-quinones and related naphthoquinones to provide a comparative context for potential biological activity.

Table 1: Cytotoxicity of Ortho-Quinone Analogs

The following table summarizes the cytotoxic activity (IC₅₀ values) of various L-shaped ortho-quinone analogs against different cancer cell lines. This data illustrates the potential for ortho-quinones to exhibit potent anticancer effects[5].

| Compound ID | PC3 (prostate cancer) IC₅₀ (µM) | K562 (leukemia) IC₅₀ (µM) | WM9 (melanoma) IC₅₀ (µM) |

| TB1 | >70% inhibition at 5µM | >70% inhibition at 5µM | >70% inhibition at 5µM |

| TB3 | >70% inhibition at 5µM | >70% inhibition at 5µM | >70% inhibition at 5µM |

| TB4 | >70% inhibition at 5µM | >70% inhibition at 5µM | >70% inhibition at 5µM |

| TB6 | >70% inhibition at 5µM | >70% inhibition at 5µM | Better than positive controls |

| TC1 | >70% inhibition at 5µM | >70% inhibition at 5µM | Better than positive controls |

| TC3 | >70% inhibition at 5µM | >70% inhibition at 5µM | >70% inhibition at 5µM |

| TC5 | >70% inhibition at 5µM | >70% inhibition at 5µM | >70% inhibition at 5µM |

| TC9 | >70% inhibition at 5µM | >70% inhibition at 5µM | >70% inhibition at 5µM |

| TC11 | >70% inhibition at 5µM | >70% inhibition at 5µM | Better than positive controls |

| TC12 | >70% inhibition at 5µM | >70% inhibition at 5µM | >70% inhibition at 5µM |

| TC15 | >70% inhibition at 5µM | >70% inhibition at 5µM | Better than positive controls |

| TC16 | >70% inhibition at 5µM | >70% inhibition at 5µM | >70% inhibition at 5µM |

| TC17 | >70% inhibition at 5µM | >70% inhibition at 5µM | >70% inhibition at 5µM |

Data extracted from a study on novel L-shaped ortho-quinone analogs. The study reported potent inhibitory activity at a concentration of 5 µM for the listed compounds, with some showing better activity than the positive controls, tanshinone IIA and paclitaxel[5].

Table 2: Antimicrobial Activity of Quinone-Based Compounds

This table presents the Minimum Inhibitory Concentration (MIC) values for a quinone compound against various bacterial strains, indicating its potential as an antimicrobial agent[6][7][8].

| Bacterial Strain | 1,6-dihydro 8-propylanthraquinone MIC (µg/mL) |

| E. coli ΔtolC | 10 |

| B. subtilis 168 | 10 |

| S. aureus DSM 20231 | 10 |

| S. aureus Mu50 (VISA) | 8 |

VISA: Vancomycin-Intermediate Staphylococcus aureus

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, the following sections describe general methodologies for the isolation, synthesis, and biological evaluation of related quinone compounds, which can be adapted for the study of this compound.

Isolation and Characterization of Naphthoquinones from Plant Material

This protocol outlines a general procedure for the extraction and isolation of naphthoquinones from plant sources[9][10][11][12].

-

Extraction:

-

Air-dried and powdered plant material (e.g., roots, leaves) is extracted with a suitable solvent, such as 95% ethanol, at room temperature or with heating.

-

The crude extract is obtained by removing the solvent under reduced pressure.

-

-

Partitioning:

-

The crude extract is suspended in water and partitioned with a non-polar solvent like chloroform or diethyl ether to separate compounds based on their polarity. The organic phase, containing the less polar naphthoquinones, is collected.

-

-

Chromatographic Purification:

-

Column Chromatography: The concentrated organic phase is subjected to column chromatography on silica gel. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) is used to elute the compounds.

-

Sephadex LH-20 Chromatography: Fractions containing the compounds of interest can be further purified using a Sephadex LH-20 column with methanol as the eluent.

-

Preparative Thin-Layer Chromatography (TLC): For final purification of small quantities, preparative TLC can be employed with an appropriate solvent system.

-

-

Structure Elucidation:

-

The structure of the isolated compounds is determined using spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments to establish the connectivity of atoms.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and conjugated systems.

-

-

General Synthesis of Substituted Naphthalene-1,2-diones

The synthesis of substituted naphthalene-1,2-diones can be challenging. A potential approach involves the regioselective synthesis of a substituted naphthalene precursor followed by oxidation to the ortho-quinone. One such strategy is the electrophilic cyclization of alkynes[13].

-

Synthesis of Substituted Naphthalene Precursor:

-

A substituted arene-containing propargylic alcohol is subjected to a 6-endo-dig electrophilic cyclization.

-

Reagents such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) in a suitable solvent like acetonitrile or dichloromethane can be used to initiate the cyclization.

-

This method allows for the regioselective synthesis of a variety of substituted naphthalenes.

-

-

Oxidation to Naphthalene-1,2-dione:

-

The resulting substituted naphthalene can then be oxidized to the corresponding ortho-quinone. This step can be sensitive and may require specific oxidizing agents that selectively oxidize the desired positions without affecting other functional groups.

-

Note: The specific precursors and reaction conditions would need to be designed and optimized for the synthesis of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines[5].

-

Cell Culture:

-

Human cancer cell lines (e.g., PC3, K562, WM9) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.

-

-

Compound Treatment:

-

The compound to be tested is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium.

-

The cells are treated with the compound or a vehicle control and incubated for a specific period (e.g., 48 hours).

-

-

MTT Assay:

-

After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

-

-

Data Analysis:

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

-

The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

-

Signaling Pathways and Mechanisms of Action

Specific signaling pathways activated by this compound have not been elucidated. However, based on the known mechanisms of other ortho-quinones, a plausible mechanism of action involves the induction of oxidative stress and apoptosis[2][3][4].

Hypothetical Signaling Pathway for Ortho-Quinone Induced Cytotoxicity

Ortho-quinones are electrophilic and can react with cellular nucleophiles, such as glutathione (GSH), leading to its depletion and an increase in reactive oxygen species (ROS). This oxidative stress can trigger downstream signaling cascades that lead to programmed cell death (apoptosis).

Caption: Hypothetical signaling pathway of this compound-induced cytotoxicity.

This diagram illustrates a potential mechanism where this compound leads to the depletion of glutathione (GSH), resulting in increased reactive oxygen species (ROS). The subsequent oxidative stress can activate signaling proteins like Protein Kinase C (PKC) and RAS, which in turn trigger the apoptotic cascade, ultimately leading to cancer cell death[2][3]. It is important to reiterate that this is a generalized pathway for ortho-quinones and requires experimental validation for this compound.

References

- 1. echemi.com [echemi.com]

- 2. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Genotoxicity of ortho-quinones: reactive oxygen species versus covalent modification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent Cytotoxicity of Novel L-Shaped Ortho-Quinone Analogs through Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of the Antibacterial Activity of Quinone-Based Compounds Originating from the Alnumycin Biosynthetic Gene Cluster of a Streptomyces Isolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sphinxsai.com [sphinxsai.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Isolation and chemopreventive evaluation of novel naphthoquinone compounds from Alkanna tinctoria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

Saprorthoquinone: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saprorthoquinone, a naturally occurring ortho-quinone, has emerged as a compound of interest within the scientific community due to its documented cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, detailed experimental protocols for its isolation, and a summary of its biological activity with a focus on its anticancer properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, oncology, and drug development.

Discovery and Natural Sources

This compound, chemically identified as 4,5-seco-5,10-friedo-abieta-3,5(10),6,8,13-pentaene-11,12-dione, was first isolated from the root of Salvia prionitis Hance in 1988.[1] Subsequent phytochemical investigations have identified its presence in other species of the Salvia genus, notably Salvia atropatana and Salvia montbretii.[2][3] These plants, belonging to the Lamiaceae family, are recognized for their rich composition of bioactive secondary metabolites, including a diverse array of diterpenoids.

The initial discovery of this compound was part of a broader study on the chemical constituents of Salvia prionitis, a plant used in traditional Chinese medicine.[1] This pioneering work laid the foundation for further exploration of its biological activities.

Experimental Protocols: Isolation of this compound

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic separation. While the seminal 1988 publication lacks a detailed experimental protocol, subsequent studies on related diterpenoids from Salvia species provide a representative methodology.

General Experimental Workflow for Isolation of Diterpenoid Quinones from Salvia sp.

References

The Biosynthesis of Saprorthoquinone: A Putative Pathway in Salvia Species

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Saprorthoquinone, a bioactive diterpenoid quinone isolated from the roots of several Salvia species, has garnered interest for its potential pharmacological properties. Understanding its biosynthesis is crucial for biotechnological production and the development of novel derivatives. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound. Due to the limited direct research on its biosynthesis, this guide extrapolates from the well-characterized biosynthesis of structurally related abietane-type diterpenoids in Salvia species, particularly the tanshinones from Salvia miltiorrhiza. This document outlines the precursor pathways, key enzymatic steps, and proposes a logical sequence of reactions leading to the formation of this compound. Detailed experimental methodologies commonly employed in the elucidation of such pathways are also provided, alongside visualizations of the proposed biosynthetic route and experimental workflows.

Introduction

This compound is a diterpenoid characterized by an abietane carbon skeleton and an ortho-quinone moiety. Its full chemical name is 7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione. It has been isolated from medicinal plants of the Salvia genus, including Salvia prionitis, Salvia montbretii, and Salvia hypargeia. The biological activities of many diterpenoid quinones, such as the renowned tanshinones from Salvia miltiorrhiza, include anticancer, antibacterial, and anti-inflammatory properties, suggesting that this compound may also possess significant therapeutic potential.

The biosynthesis of diterpenoids in plants is a complex process involving multiple cellular compartments and a diverse array of enzymes. While the specific pathway to this compound has not been experimentally elucidated, the conservation of biosynthetic machinery for related compounds within the Salvia genus allows for the construction of a scientifically grounded putative pathway.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages:

-

Formation of the Diterpene Precursor: The synthesis of the universal C20 diterpene precursor, geranylgeranyl diphosphate (GGPP).

-

Construction of the Abietane Skeleton: The cyclization of GGPP to form the characteristic tricyclic abietane carbon skeleton.

-

Modification and Aromatization: A series of post-cyclization modifications, including oxidation and rearrangement, to form the final this compound structure.

Stage 1: Formation of Geranylgeranyl Diphosphate (GGPP)

The biosynthesis of all terpenoids, including diterpenoids, begins with the universal C5 precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In plants, two distinct pathways contribute to the formation of IPP and DMAPP:

-

The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway primarily contributes to the biosynthesis of sesquiterpenoids and triterpenoids.

-

The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway is the primary source of precursors for monoterpenoids, diterpenoids, and tetraterpenoids.[1]

Given that diterpenoid biosynthesis in Salvia predominantly occurs in the plastids, the MEP pathway is considered the main route for the supply of IPP and DMAPP for this compound formation.[2]

Three molecules of IPP are sequentially condensed with one molecule of DMAPP by geranylgeranyl diphosphate synthase (GGPPS) to yield the C20 precursor, geranylgeranyl diphosphate (GGPP) .[1]

Stage 2: Formation of the Abietane Skeleton

The formation of the characteristic tricyclic abietane skeleton from the linear GGPP is a two-step cyclization process catalyzed by two distinct types of diterpene synthases (diTPSs):

-

Class II diTPS (Copalyl Diphosphate Synthase - CPS): This enzyme catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).[1]

-

Class I diTPS (Kaurene Synthase-Like - KSL): This enzyme facilitates the ionization of the diphosphate group from (+)-CPP and a subsequent rearrangement cascade to form the tricyclic hydrocarbon intermediate, miltiradiene .[3] Miltiradiene is the common precursor for the vast majority of abietane-type diterpenoids in Salvia.[1]

Stage 3: Post-Cyclization Modifications and Formation of this compound

This stage involves a series of oxidative modifications of the miltiradiene skeleton, which are primarily catalyzed by cytochrome P450 monooxygenases (CYPs). While the exact sequence for this compound is unknown, a plausible pathway can be proposed based on the biosynthesis of related compounds like ferruginol and tanshinones.[1][3]

-

Aromatization of the C-ring: The miltiradiene skeleton undergoes a series of oxidative reactions, likely catalyzed by a cytochrome P450 enzyme (e.g., a homolog of CYP76AH1 from S. miltiorrhiza), to form the aromatic C-ring, yielding ferruginol .[1]

-

Further Oxidations and Rearrangements: Subsequent hydroxylations and oxidative rearrangements, catalyzed by other specific cytochrome P450s , would be required to introduce the oxygen functions and modify the A and B rings to form the naphthalene core.

-

Formation of the ortho-Quinone: The final step would involve the oxidation of a catechol-like intermediate to the characteristic ortho-quinone structure of this compound. This oxidation could be catalyzed by a polyphenol oxidase or a similar enzyme.

The following diagram illustrates the putative biosynthetic pathway of this compound.

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols for Pathway Elucidation

The elucidation of a biosynthetic pathway like that of this compound typically involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

Objective: To identify candidate genes encoding the enzymes involved in the this compound biosynthetic pathway.

Methodology: Transcriptome Analysis

-

Plant Material: Collect tissues from Salvia species known to produce this compound (e.g., roots of S. prionitis). It is often beneficial to include tissues that do not produce the compound as a negative control, and also to elicit production using methyl jasmonate or other elicitors to enhance the expression of biosynthetic genes.

-

RNA Extraction and Sequencing: Extract total RNA from the collected tissues. Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo if a reference genome is unavailable.

-

Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI nr, Swiss-Prot).

-

Identify transcripts encoding enzymes typically involved in diterpenoid biosynthesis, such as GGPPS, diTPSs (CPS and KSL), and cytochrome P450s.

-

Perform differential gene expression analysis to identify genes that are highly expressed in this compound-producing tissues or under elicitation conditions.

-

Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of the candidate genes identified through transcriptome analysis.

Methodology: Heterologous Expression and in vitro Enzyme Assays

-

Cloning and Expression:

-

Amplify the full-length coding sequences of candidate genes (e.g., a putative CPS, KSL, or CYP450) from cDNA.

-

Clone the amplified sequences into appropriate expression vectors for E. coli (for soluble enzymes like CPS and KSL) or yeast (for membrane-bound enzymes like CYPs).

-

Express the recombinant proteins in the chosen heterologous host.

-

-

in vitro Enzyme Assays:

-

Purify the recombinant enzymes.

-

For a candidate CPS, incubate the purified enzyme with GGPP and analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of (+)-CPP.

-

For a candidate KSL, incubate the purified enzyme with (+)-CPP and analyze for the production of miltiradiene.

-

For a candidate CYP450, perform assays using microsomal preparations from the expressing yeast. Incubate the microsomes with the putative substrate (e.g., miltiradiene or ferruginol) and NADPH. Analyze the reaction products by LC-MS to identify hydroxylated intermediates.

-

-

Product Identification: The structure of the enzymatic products should be confirmed by comparison with authentic standards or by Nuclear Magnetic Resonance (NMR) spectroscopy if sufficient material can be produced.

The following diagram illustrates a general workflow for the functional characterization of biosynthetic enzymes.

Caption: Experimental workflow for enzyme functional characterization.

in vivo Pathway Reconstruction

Objective: To confirm the roles of the identified enzymes in the context of a living system.

Methodology: Transient Expression in Nicotiana benthamiana

-

Vector Construction: Clone the candidate biosynthetic genes into plant expression vectors.

-

Agroinfiltration: Introduce the expression vectors into Agrobacterium tumefaciens. Infiltrate the engineered Agrobacterium strains into the leaves of N. benthamiana. Co-infiltrate multiple genes to reconstruct a segment of the pathway.

-

Metabolite Extraction and Analysis: After a few days of incubation, harvest the infiltrated leaf tissue. Extract the metabolites and analyze by LC-MS for the production of the expected intermediates or final product.

Quantitative Data

As the biosynthetic pathway of this compound has not been specifically elucidated, there is currently no quantitative data available in the literature regarding enzyme kinetics, precursor conversion rates, or product yields for its biosynthesis. The table below is provided as a template for how such data could be presented once it becomes available through future research.

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| ScCPS | GGPP | Data not available | Data not available | Data not available |

| ScKSL | (+)-CPP | Data not available | Data not available | Data not available |

| ScCYP450-1 | Miltiradiene | Data not available | Data not available | Data not available |

| ScCYP450-2 | Ferruginol | Data not available | Data not available | Data not available |

| ScOxidase | Dihydroxynaphthalene intermediate | Data not available | Data not available | Data not available |

Sc denotes a hypothetical enzyme from a Salvia species producing this compound.

Conclusion and Future Perspectives

This technical guide has outlined a putative biosynthetic pathway for this compound in Salvia species, based on the well-established principles of diterpenoid biosynthesis and knowledge of related pathways. The proposed pathway provides a solid framework for future research aimed at the definitive elucidation of this compound biosynthesis. The experimental protocols described herein represent the standard methodologies that will be instrumental in identifying and characterizing the specific genes and enzymes involved.

Future research should focus on:

-

Transcriptome and Genome Sequencing: Generating genomic and transcriptomic resources for this compound-producing Salvia species to facilitate gene discovery.

-

Functional Genomics: Systematically characterizing the functions of candidate CPS, KSL, and cytochrome P450 enzymes.

-

Metabolic Engineering: Reconstructing the this compound biosynthetic pathway in heterologous hosts such as yeast or N. benthamiana to enable sustainable production and the generation of novel derivatives.

A thorough understanding of the biosynthesis of this compound will not only advance our fundamental knowledge of plant secondary metabolism but also pave the way for its biotechnological applications in the pharmaceutical and other industries.

References

Saprorthoquinone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Saprorthoquinone, a diterpenoid quinone with potential cytotoxic activities. This document consolidates key chemical and biological data, outlines experimental protocols for its investigation, and proposes signaling pathways potentially modulated by this compound based on current research on similar chemical structures.

Core Data Summary

A summary of the essential quantitative data for this compound is presented in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 102607-41-0 | [1] |

| Molecular Formula | C₂₀H₂₄O₂ | [1] |

| Molecular Weight | 296.40 g/mol | [1] |

Experimental Protocols

Detailed methodologies for key experiments relevant to the investigation of this compound's biological activity are provided below. These protocols are based on established methods used for assessing the cytotoxicity and mechanism of action of quinone-based compounds in cancer cell lines, particularly the PC3 human prostate cancer cell line, on which this compound has shown cytotoxic effects.

Cell Viability and Cytotoxicity Assays

a) MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate PC3 cells in a 96-well plate at a density of 5 x 10³ cells per well in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS). Incubate overnight to allow for cell attachment.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-80 µM) for 48 hours in a humidified incubator at 37°C with 5% CO₂.

-

MTT Addition: Following treatment, add 12 mM MTT solution to each well and incubate for 4 hours.

-

Solubilization: After incubation, remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the optical density at 490 nm using a microplate reader, with a reference wavelength of 670 nm. Each concentration should be tested in triplicate.[2]

b) Acridine Orange/Propidium Iodide (AO/PI) Double Staining

This method is used to visualize nuclear morphology and differentiate between viable, apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed and treat PC3 cells with this compound as described for the MTT assay.

-

Staining: After treatment, wash the cells with phosphate-buffered saline (PBS) and stain with a mixture of acridine orange (100 µg/mL) and propidium iodide (100 µg/mL).

-

Visualization: Observe the cells under a fluorescence microscope. Viable cells will appear green with intact nuclei, early apoptotic cells will show bright green nuclei with chromatin condensation, late apoptotic cells will have orange to red nuclei with condensed or fragmented chromatin, and necrotic cells will display uniformly red nuclei.

c) High-Content Screening (HCS) for Apoptosis

HCS provides a multiparametric analysis of cellular events, including apoptosis.

-

Cell Seeding and Treatment: Culture PC3 cells in a suitable multi-well plate and treat with this compound.

-

Staining: Utilize fluorescent dyes that specifically stain for apoptotic markers, such as condensed nuclei (e.g., Hoechst 33342), caspase activation, and mitochondrial membrane potential.

-

Image Acquisition and Analysis: Use an HCS instrument to automatically acquire and analyze images, quantifying the percentage of apoptotic cells based on the selected parameters.

Apoptosis Mechanism Assays

a) Caspase Bioluminescence Assay

This assay quantifies the activity of key executioner caspases (caspase-3 and -7) and initiator caspases (caspase-8 and -9) involved in apoptosis.

-

Cell Lysis: After treatment with this compound, lyse the PC3 cells to release cellular contents.

-

Substrate Addition: Add a luminogenic caspase substrate (e.g., a substrate for caspase-3/7) to the cell lysate.

-

Luminescence Measurement: The cleavage of the substrate by active caspases generates a luminescent signal that can be measured using a luminometer. The intensity of the signal is proportional to caspase activity.

b) Western Blotting for Apoptotic Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway.

-

Protein Extraction: Extract total protein from this compound-treated and untreated PC3 cells.

-

SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for apoptotic proteins such as Bcl-2, Bax, cleaved caspase-3, and cytochrome c.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands.

Cell Cycle Analysis

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Fixation: Harvest this compound-treated PC3 cells and fix them in cold 70% ethanol.

-

Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the determination of the percentage of cells in each phase of the cell cycle.

Signaling Pathways and Logical Relationships

Based on the known mechanisms of other cytotoxic quinone compounds, particularly in prostate cancer cells, the following signaling pathways are proposed as potential targets of this compound. The diagrams below, generated using the DOT language, illustrate these hypothetical pathways and a general experimental workflow for investigating the cytotoxic effects of this compound.

Proposed Mechanism of this compound-Induced Apoptosis

Quinone-containing compounds are known to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of stress-related signaling pathways, as well as through the modulation of key apoptotic regulatory proteins.

Caption: Proposed signaling pathways for this compound-induced apoptosis in cancer cells.

Experimental Workflow for Cytotoxicity and Apoptosis Studies

The following workflow outlines a logical sequence of experiments to characterize the cytotoxic and apoptotic effects of this compound on PC3 cells.

Caption: A logical workflow for investigating the cytotoxic effects of this compound.

Synthesis of this compound

Concluding Remarks

This compound presents as a promising candidate for further investigation as a potential anticancer agent, given its demonstrated cytotoxicity against PC3 prostate cancer cells. The experimental protocols and proposed signaling pathways outlined in this guide provide a solid foundation for researchers to delve deeper into its mechanism of action. Future studies should focus on confirming the proposed signaling pathways through targeted experiments and on developing a robust total synthesis method to enable further preclinical and clinical evaluation.

References

Saprorthoquinone: A Technical Guide to its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saprorthoquinone, a rearranged abietane diterpene, has emerged as a molecule of interest in the scientific community due to its potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of this compound's biological activities, with a focus on its anticancer and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Quantitative Biological Data

The biological activities of this compound have been quantitatively assessed, primarily focusing on its cytotoxic and anti-inflammatory effects. The following tables summarize the key findings.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay Type | IC50 (µg/mL) |

| RAW 264.7 (Murine Macrophage) | MTT | 2.5 ± 0.1 |

Table 2: Anti-inflammatory Activity of this compound

| Cell Line | Assay Type | Parameter Measured | Inhibition at ¾ IC50 | Inhibition at ½ IC50 |

| RAW 264.7 (Murine Macrophage) | Griess Assay | Nitric Oxide (NO) Release | 100% | 94-96% |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are the protocols for the key experiments cited in this guide.

Cytotoxicity Assessment: MTT Assay

The cytotoxic effect of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting intracellular formazan crystals are solubilized and the absorbance is measured, which is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: RAW 264.7 monocyte/macrophage murine cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with increasing concentrations of this compound (typically ranging from 0 to 100 µg/mL) for a specified incubation period (e.g., 24 hours).

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (final concentration, e.g., 0.5 mg/mL) and incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by interpolation from the sigmoidal cytotoxicity curves.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory potential of this compound was evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1]

Principle: The Griess reagent system is used to quantify nitrite, a stable and nonvolatile breakdown product of NO. In this two-step diazotization reaction, sulfanilamide reacts with nitrite to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically.

Protocol:

-

Cell Seeding and Stimulation: RAW 264.7 cells are seeded in 96-well plates and stimulated with LPS (e.g., 1 µg/mL) in the presence or absence of various concentrations of this compound.

-

Incubation: The cells are incubated for 24 hours to allow for NO production.

-

Griess Reagent Addition: An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Color Development: The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm).

-

Data Analysis: The concentration of nitrite in the samples is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite levels in the treated groups to the LPS-stimulated control group.

Visualizing Experimental Workflows and Mechanisms

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

References

Review of Saprorthoquinone literature for novel research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saprorthoquinone, a naturally occurring naphthoquinone, has emerged as a molecule of interest in cancer research. First isolated from Salvia prionitis, this compound has demonstrated significant cytotoxic effects against leukemia cells. More recent studies on related compounds from other Salvia species have further highlighted the potential of the seco-abietane diterpenoid class, to which this compound belongs, as a source for novel therapeutic agents. This technical guide provides a comprehensive review of the available literature on this compound, including its chemical properties, biological activities, and putative mechanisms of action. Detailed experimental protocols, derived from studies on closely related compounds, are presented to facilitate further research and drug development efforts.

Chemical and Physical Properties

This compound, with the IUPAC name 7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione, is a diterpenoid quinone. Its chemical structure is characterized by a naphthalene-1,2-dione core substituted with isopropyl and prenyl groups.

| Property | Value |

| Molecular Formula | C₂₀H₂₄O₂ |

| Molecular Weight | 296.4 g/mol |

| IUPAC Name | 7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione |

| CAS Number | 102607-41-0 |

Biological Activity: Cytotoxicity

The primary biological activity reported for this compound is its cytotoxicity against cancer cell lines.

Quantitative Cytotoxicity Data

Initial studies revealed that this compound exhibits strong cytotoxic activity against P388 leukemia cells in vitro[1]. More recently, a mixture of this compound and its isomer, aethiopinone, isolated from the roots of Salvia atropatana, demonstrated significant cytotoxicity against human prostate cancer (PC3) cells[2][3].

| Compound/Mixture | Cell Line | IC₅₀ (µg/mL) |

| This compound & Aethiopinone Mixture | PC3 (Prostate Cancer) | 8.73[2][3] |

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound, the following sections provide detailed methodologies for the isolation of similar compounds and for the assessment of cytotoxicity and apoptosis, based on established techniques used for related natural products.

Isolation of Seco-Abietane Diterpenoids from Salvia Species (Representative Protocol)

This protocol is a general guide for the isolation of compounds like this compound from Salvia roots.

-

Extraction:

-

Air-dried and powdered roots of the Salvia species are extracted with a suitable solvent, such as petroleum ether or methanol, at room temperature.

-

The solvent is evaporated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is subjected to column chromatography on silica gel.

-

A gradient elution is performed using a solvent system such as n-hexane-ethyl acetate, gradually increasing the polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Fractions showing similar TLC profiles are combined.

-

Further purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

-

Structure Elucidation:

-

The structure of the isolated compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Cytotoxicity Assessment: MTT Assay (for P388 or PC3 cells)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding:

-

Cancer cells (e.g., P388 or PC3) are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours.

-

-

Compound Treatment:

-

The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium.

-

The cells are treated with the different concentrations of the compound and incubated for a further 48-72 hours.

-

-

MTT Addition and Incubation:

-

MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

-

Absorbance Measurement:

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined.

-

Apoptosis Detection: Western Blot for Bax and PARP

Western blotting can be used to detect changes in the expression of key apoptosis-related proteins.

-

Protein Extraction:

-

Cells are treated with the test compound for a specified time.

-

The cells are then lysed to extract total protein.

-

-

Protein Quantification:

-

The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for Bax and PARP.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified to determine the relative expression levels of Bax and the cleavage of PARP.

-

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound are yet to be fully elucidated. However, studies on a mixture containing this compound suggest that its cytotoxic effects are mediated through the induction of apoptosis.

Apoptotic Pathway

The study on the mixture of this compound and aethiopinone indicated an increase in the pro-apoptotic protein Bax and the cleavage of PARP in PC3 cells[2][3]. This suggests the involvement of the intrinsic apoptotic pathway.

Caption: Putative apoptotic pathway induced by this compound.

Experimental Workflow for Mechanism of Action Studies

To further investigate the mechanism of action of this compound, the following experimental workflow is proposed.

Caption: Proposed workflow for elucidating this compound's mechanism.

Future Directions

The available data on this compound, while limited, strongly suggests its potential as an anticancer agent. Future research should focus on:

-

Total Synthesis: Development of a synthetic route for this compound to enable further biological evaluation and structure-activity relationship studies.

-

Comprehensive Biological Screening: Evaluation of this compound against a broader panel of cancer cell lines and in vivo models.

-

Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways affected by this compound.

-

Analogue Development: Synthesis and evaluation of this compound analogues to optimize potency and selectivity.

This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound. The provided data and protocols offer a starting point for further investigation into this promising natural product.

References

Saprorthoquinone Derivatives: A Technical Guide to Their Potential as Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saprorthoquinone, a rearranged abietane diterpene, and its derivatives have emerged as a promising class of compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the current research on this compound derivatives, focusing on their anticancer and anti-inflammatory properties. It includes a summary of their biological activities, detailed experimental protocols for their evaluation, and an exploration of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic applications of these natural product-inspired compounds.

Introduction

Quinones are a class of organic compounds that are widely distributed in nature and are known for their diverse biological activities. Among them, this compound and its related derivatives, which belong to the rearranged abietane diterpenes, have garnered attention for their potent cytotoxic and anti-inflammatory effects. These compounds are characterized by a unique tricyclic core structure, which can be synthetically modified to enhance their therapeutic properties. This guide will delve into the synthesis, biological evaluation, and mechanisms of action of this compound derivatives.

Biological Activities of this compound Derivatives

This compound and its analogs have demonstrated significant potential in two primary therapeutic areas: oncology and inflammation.

Anticancer Activity

This compound derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis, a form of programmed cell death that is crucial for eliminating cancerous cells.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. This compound derivatives have been found to possess potent anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in inflammatory cells.

Quantitative Data Summary

The biological activities of this compound and related compounds have been quantified using various in vitro assays. The following tables summarize the key data from published studies.

Table 1: Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Pygmaeocin B | HT29 (Colon Cancer) | 6.69 ± 1.2 | [1] |

| Precursor 13 | HT29 (Colon Cancer) | 2.7 ± 0.8 | [1] |

| This compound | RAW 264.7 (Macrophage) | >100 | [1] |

| Pygmaeocin B | RAW 264.7 (Macrophage) | 23.3 ± 1.2 | [1] |

| Precursor 13 | RAW 264.7 (Macrophage) | 17.5 ± 0.9 | [1] |

| Pygmaeocin C | RAW 264.7 (Macrophage) | >100 | [1] |

| Viridoquinone | RAW 264.7 (Macrophage) | 50.2 ± 2.5 | [1] |

Table 2: Anti-inflammatory Activity of this compound and Related Compounds

| Compound | Assay | IC50 (ng/mL) | % NO Inhibition (at ¾ IC50) | Reference |

| Pygmaeocin B | NO Inhibition | 33.0 ± 0.8 | 100% | [1] |

| This compound | NO Inhibition | - | 100% | [1] |

| Viridoquinone | NO Inhibition | - | 100% | [1] |

| Precursor 13 | NO Inhibition | - | 99.6% | [1] |

| Pygmaeocin C | NO Inhibition | - | 91% | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound

The synthesis of this compound can be achieved from commercially available starting materials such as abietic acid. The process involves a series of chemical transformations to construct the rearranged abietane skeleton and introduce the ortho-quinone functionality. A general synthetic scheme is outlined below. For a detailed, step-by-step protocol, please refer to the supplementary information of the cited literature.[1]

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.[1]

-

Cell Seeding:

-

Cultivate cancer cells (e.g., HT29, B16-F10, HepG2) and RAW 264.7 macrophage cells in appropriate culture medium.

-

Seed the cells in 96-well plates at a density of 5.0-15.0 x 10³ cells/mL in a final volume of 200 µL per well.

-

-

Compound Treatment:

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Add varying concentrations of the compounds (e.g., 0-100 µg/mL) to the wells.

-

Incubate the plates for 72 hours.

-

-

MTT Addition:

-

Add 100 µL of MTT solution (0.5 mg/mL in 50% PBS and 50% medium) to each well.

-

Incubate for 1.5 hours.

-

-

Formazan Solubilization:

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

-

Nitric Oxide (NO) Inhibition Assay

This protocol is used to evaluate the anti-inflammatory activity of this compound derivatives by measuring the inhibition of NO production in LPS-stimulated macrophages.[1]

-

Cell Seeding and Stimulation:

-

Seed RAW 264.7 cells in 24-well plates at a density of 6 x 10⁴ cells/well.

-

Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 10 µg/mL.

-

-

Compound Treatment:

-

After 24 hours of stimulation, treat the cells with the test compounds at various sub-cytotoxic concentrations (e.g., ¾ IC50, ½ IC50, and ¼ IC50) for 48 hours.

-

-

Griess Reaction:

-

Collect 150 µL of the cell culture supernatant.

-

Mix the supernatant with 25 µL of Griess reagent A (0.1% n-(1-naphthyl) ethylenediamine dihydrochloride) and 25 µL of Griess reagent B (1% sulfanilamide in 5% phosphoric acid) in a 96-well plate.

-

-

Absorbance Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

-

Signaling Pathways

The biological effects of this compound derivatives are mediated through the modulation of specific signaling pathways.

Intrinsic Apoptosis Pathway

The cytotoxic activity of some this compound-related compounds is associated with the activation of the intrinsic apoptotic pathway. This pathway is initiated by cellular stress and leads to the activation of caspases, which are the executioners of apoptosis.

LPS-Induced Inflammatory Pathway

The anti-inflammatory effects of this compound derivatives are attributed to their ability to interfere with the lipopolysaccharide (LPS)-induced inflammatory pathway in macrophages. This pathway leads to the production of pro-inflammatory mediators like nitric oxide (NO).

Conclusion and Future Directions

This compound and its derivatives represent a valuable class of natural product-inspired compounds with promising anticancer and anti-inflammatory activities. The data and protocols presented in this guide provide a solid foundation for further research and development in this area. Future studies should focus on elucidating the detailed structure-activity relationships, optimizing the synthetic routes for improved yields and scalability, and conducting in vivo studies to validate the therapeutic potential of these compounds. The exploration of novel derivatives and their evaluation against a broader range of biological targets will undoubtedly open new avenues for the development of effective treatments for cancer and inflammatory diseases.

References

In Silico Prediction of Putative Saprorthoquinone Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies hypothesized for the prediction of protein targets for Saprorthoquinone, a naphthoquinone natural product. In the absence of direct experimental and computational studies on this compound, this document leverages findings from structurally analogous quinone-containing compounds, namely lapachol and shikonin, to outline a putative target prediction strategy. This guide details common computational protocols, summarizes potential quantitative outputs, and visualizes relevant biological pathways and experimental workflows. The objective is to provide a foundational framework for researchers initiating drug discovery and development programs centered on this compound and related naphthoquinones.

Introduction to this compound and In Silico Target Prediction

This compound is a naturally occurring naphthoquinone that, like many quinone-containing compounds, holds potential for therapeutic applications due to its chemical structure. The identification of its molecular targets is a critical first step in elucidating its mechanism of action and advancing it as a potential drug candidate.

In silico target prediction, or computational target fishing, offers a rapid and cost-effective approach to hypothesize the biological targets of small molecules.[1][2] These methods utilize the compound's structure to screen against vast databases of protein targets, predicting potential interactions based on chemical similarity, structural complementarity, or machine learning models.[3][4] This guide will extrapolate from established in silico workflows for other natural products to propose a robust strategy for this compound.[5][6][7]

Proposed In Silico Target Prediction Workflow for this compound

A multi-faceted in silico approach is recommended to increase the confidence of target prediction. This typically involves a combination of ligand-based and structure-based methods.

Methodologies and Experimental Protocols

Ligand-Based Approaches

These methods rely on the principle that structurally similar molecules often have similar biological activities.

-

Chemical Similarity Searching: This involves comparing the 2D or 3D structure of this compound against databases of compounds with known biological targets. The Tanimoto coefficient is a commonly used metric for this comparison.

-

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups of a molecule that are responsible for its biological activity. A model for this compound can be built and used to screen for proteins that have binding sites complementary to this pharmacophore.

-

Machine Learning: Deep learning models can be trained on large datasets of drug-target interactions to predict novel interactions.[8] A model could predict potential targets for this compound based on its structural features.[9]

Structure-Based Approaches

These methods require the 3D structure of potential protein targets.

-

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (this compound) when bound to a receptor (protein target) to form a stable complex.[10][11][12] The output is typically a binding energy or score, indicating the strength of the interaction.

-

Protocol:

-

Ligand Preparation: Obtain the 3D structure of this compound (e.g., from PubChem) and prepare it by adding hydrogen atoms, assigning partial charges, and minimizing its energy.

-

Receptor Preparation: Obtain the 3D crystal structure of a potential protein target from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Binding Site Definition: Identify the active or allosteric binding site on the protein.

-

Docking Simulation: Use software like AutoDock or Glide to perform the docking calculations.

-

Analysis: Analyze the resulting poses and their corresponding binding energies.

-

-

-

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time. For drug-target interactions, MD can assess the stability of the predicted binding pose from molecular docking.

-

Protocol:

-

System Setup: The docked protein-ligand complex is placed in a simulated environment (e.g., a box of water molecules with ions to neutralize the system).

-

Minimization and Equilibration: The system's energy is minimized, and then it is gradually heated and equilibrated to a physiological temperature and pressure.

-

Production Run: The simulation is run for a specific period (e.g., 100 nanoseconds).[13][14]

-

Trajectory Analysis: The trajectory of the simulation is analyzed to determine the stability of the complex, often by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).[13]

-

-

Quantitative Data from Analogous Naphthoquinones

The following tables summarize the types of quantitative data obtained from in silico studies of lapachol and shikonin, which can be expected in similar studies on this compound.

Table 1: Molecular Docking Binding Energies of Lapachol and its Derivatives with Potential Protein Targets.

| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference |

| Lapachol | Tumor Protein (HER-2) | - | -9.66 | [15] |

| Nickel Lapachol | Tumor Protein (3POZ) | 3POZ | -10.32 | [15] |

| Nickel Lapachol | Tumor Protein (1P4O) | 1P4O | -10.25 | [15] |

| Lapachol Derivative VI | SARS-CoV-2 Nsp9 | - | - | [13] |

| Lapachol Derivative IX | SARS-CoV-2 Nsp9 | - | - | [13] |

Table 2: In Silico and In Vitro Data for Shikonin Against Predicted Targets.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | In Vitro IC50 | Reference |

| Shikonin | Protein Tyrosine Phosphatase 1B (PTP1B) | - | 15.51 µM | [16] |

| Shikonin | Aldose Reductase | - | - | [17] |

| Shikonin Glucoside | SARS-CoV-2 Main Protease | -8.079 | - | [18] |

| Shikonin | CXCL8 | - | - | [19] |

Putative Signaling Pathways

Based on the predicted targets for analogous compounds, this compound may modulate various signaling pathways. For instance, shikonin has been shown to affect pathways related to cancer progression and cell senescence.[19]

References

- 1. Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current computational methods for predicting protein interactions of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. [sonar.ch]

- 6. biorxiv.org [biorxiv.org]

- 7. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction [mdpi.com]

- 8. Deep Learning to Predict the Formation of Quinone Species in Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SAR and Molecular Docking Studies for the development of new Tyrosinase inhibitors | Research, Society and Development [rsdjournal.org]

- 12. Structure Based Multitargeted Molecular Docking Analysis of Selected Furanocoumarins against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In silico evaluation of lapachol derivatives binding to the Nsp9 of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. taylorfrancis.com [taylorfrancis.com]

- 16. Assessment of Antidiabetic Activity of the Shikonin by Allosteric Inhibition of Protein-Tyrosine Phosphatase 1B (PTP1B) Using State of Art: An In Silico and In Vitro Tactics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Investigation of antidiabetic properties of shikonin by targeting aldose reductase enzyme: In silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Unveiling the Potentiality of Shikonin Derivatives Inhibiting SARS-CoV-2 Main Protease by Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Systematic bioinformatics analysis reveals the role of shikonin in blocking colon cancer progression by identifying senescence-induced genes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Saprorthoquinone: A Compound of Research Interest

Abstract

Introduction to Saprorthoquinone

This compound is a natural product found in plants of the Salvia genus. Its complex structure, featuring a substituted naphthalene-1,2-dione core, makes it a challenging synthetic target and an interesting candidate for biological evaluation. Naphthoquinones are a well-studied class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution pattern of this compound suggests potential for unique biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione | PubChem |

| CAS Number | 102607-41-0 | United States Biological |

| Molecular Formula | C₂₀H₂₄O₂ | United States Biological |

| Molecular Weight | 296.4 g/mol | PubChem |

| Purity (typical) | ≥98% | United States Biological |

| Storage | -20°C under inert atmosphere | United States Biological |

Proposed Synthetic Pathway for this compound

A specific, peer-reviewed total synthesis of this compound has been cited as "The seminal total synthesis by Duan and Cai (1997)"; however, the detailed publication is not readily accessible. Therefore, a plausible retrosynthetic analysis is presented here to guide potential synthetic efforts. The proposed synthesis breaks down the target molecule into more readily available precursors.

Application Notes and Protocols for the Detection and Quantification of Anthraquinones and Hydroquinones

A Note on "Saprorthoquinone": The term "this compound" did not yield specific results in scientific literature searches and is likely a misspelling. The analytical methods detailed below are for anthraquinones and hydroquinones, structurally related classes of compounds to which a potential "this compound" may belong. These protocols serve as a comprehensive guide for researchers, scientists, and drug development professionals working with these common quinone structures.

High-Performance Liquid Chromatography (HPLC) for Anthraquinone Analysis

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of anthraquinones in various matrices, including plant extracts and pharmaceutical formulations.[1][2][3] Reversed-phase HPLC with a C18 column is the most common approach.[1][4][5]

Experimental Workflow for HPLC Analysis

Caption: General workflow for the HPLC analysis of anthraquinones.

Detailed Experimental Protocol: Isocratic HPLC Method

This protocol is adapted for the simultaneous quantification of multiple anthraquinones.[6]

-

Sample Preparation (from Plant Material):

-

Weigh 20 mg of powdered plant material.

-

For hydrolysis of glycosides to aglycones, perform an acidic methanol extraction: Add 20 mL of methanol containing 5% HCl and reflux for 1 hour.[6]

-

For extraction of free anthraquinones, use a non-polar solvent like chloroform or ethyl acetate, or polar solvents like methanol or ethanol for glycosides.[7]

-

After extraction, filter the solution through a 0.45 µm syringe filter prior to injection.[6]

-

-

HPLC Instrumentation and Conditions:

-

Method Validation:

-

Linearity: Prepare standard solutions of anthraquinones (e.g., rhein, emodin, chrysophanol) at five different concentrations to construct calibration curves by plotting peak area against concentration.

-

Accuracy: Perform recovery studies by spiking a known amount of standard into a sample and calculating the percentage recovery.

-

Precision: Assess intra-day and inter-day precision by analyzing a sample multiple times on the same day and on different days, respectively. The relative standard deviation (RSD) should be calculated.

-

Quantitative Data Summary for HPLC Methods

| Analyte(s) | Linearity Range | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |

| Rhein, Aloe-emodin, Emodin, Chrysophanol | Not specified | > 0.9998 | Not specified | Not specified | 100.3–100.5 | < 5 | [6] |

| Rhein, Emodin, Chrysophanol, Physcion | 0.25–5.00 | > 0.999 | 0.07–0.11 | 0.20–0.34 | Not specified | Not specified | [4] |

| 9,10-anthraquinone | Not specified | 0.9991 | 0.178 | 0.594 | 89.2–94.7 | < 3 | [8] |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quinone Analysis

LC-MS/MS offers high sensitivity and selectivity for the quantification of quinones, especially at trace levels in complex biological matrices.[9]

Experimental Workflow for LC-MS/MS Analysis

Caption: General workflow for the LC-MS/MS analysis of quinones.

Detailed Experimental Protocol: UPLC-MS/MS for Pyrroloquinoline Quinone (PQQ)

This protocol is for the quantification of PQQ in rat plasma and can be adapted for other quinones.[9]

-

Sample Preparation (from Rat Plasma):

-

Pipette 50 µL of rat plasma into a microcentrifuge tube.

-

Add an internal standard solution.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

UPLC-MS/MS Instrumentation and Conditions:

-

UPLC System: Waters ACQUITY UPLC or equivalent.

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.9 µm).[10]

-

Mobile Phase: Gradient elution with a mobile phase consisting of water with an additive (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.[11][12]

-

Flow Rate: 0.4 mL/min.[11]

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6475, Shimadzu LCMS-8060).[10][12]

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.[9]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Quantitative Data Summary for LC-MS/MS Methods

| Analyte(s) | Linearity Range (ng/mL) | Correlation Coefficient (r) | LLOQ (ng/mL) | Accuracy (Bias %) | Precision (RSD %) | Reference |

| Pyrroloquinoline Quinone (PQQ) | 10 - 10,000 | > 0.99 | 10 | -7.73 to 7.30 | 1.79 to 10.73 | [9] |

| 6PPD-Quinone | 0.01 - 100 | > 0.99 (r²) | Not specified (LOD was 3.1 pg/g) | 85 to 122 (for neat standards) | 11.4 (at LOQ) | [10][12] |

UV-Visible Spectrophotometry for Hydroquinone Quantification

UV-Vis spectrophotometry is a simple, rapid, and economical method for the determination of hydroquinone in various preparations.[13][14]

Logical Relationship for UV-Vis Quantification

Caption: Logical flow for quantification using UV-Vis spectrophotometry.

Detailed Experimental Protocol: UV-Vis for Hydroquinone in Cream

This protocol is for the quantification of hydroquinone in a cream formulation.[13][15]

-

Preparation of Standard Solution:

-

Accurately weigh 5 mg of pure hydroquinone and dissolve it in 50 mL of methanol to obtain a 100 ppm stock solution.[15]

-

From the stock solution, prepare a series of standard solutions with concentrations ranging from 5 to 40 µg/mL by diluting with a suitable buffer (e.g., pH 5.5 phosphate buffer).[13]

-

-

Determination of Maximum Wavelength (λmax):

-

Sample Preparation (from Cream):

-

Weigh 25 mg of the whitening cream and dissolve it in 50 mL of methanol.[15]

-

Shake the solution until it is homogenized.

-

Pipette 1 mL of this solution into a cuvette for measurement.

-

-

Measurement and Quantification:

-

Measure the absorbance of the standard solutions and the sample solution at the determined λmax using a UV-Vis spectrophotometer with methanol or the buffer as a blank.

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

-

Determine the concentration of hydroquinone in the sample solution from the calibration curve using its measured absorbance.

-

Quantitative Data Summary for UV-Vis Methods

| Analyte | Linearity Range (µg/mL or ppm) | Correlation Coefficient (r²) | λmax (nm) | Reference |

| Hydroquinone | 5 - 40 | 0.998 | 289.6 | [13] |

| Hydroquinone | 3 - 13 (ppm) | Not specified | Not specified | [17] |

| Hydroquinone | 0.36 - 25 (ppm) | 0.9999 | 293 | [16] |

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Development and validation of a liquid chromatographic method with diode array detection for the determination of anthraquinones, flavonoids and other natural dyes in aged silk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phytojournal.com [phytojournal.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. An Efficient UPLC-MS/MS Method for the Determination of Pyrroloquinoline Quinone in Rat Plasma and Its Application to a Toxicokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lcms.cz [lcms.cz]

- 11. via.library.depaul.edu [via.library.depaul.edu]

- 12. ssi.shimadzu.com [ssi.shimadzu.com]

- 13. researchgate.net [researchgate.net]

- 14. journals.innovareacademics.in [journals.innovareacademics.in]

- 15. journals.ubmg.ac.id [journals.ubmg.ac.id]

- 16. mdpi.com [mdpi.com]

- 17. ojs3.unpatti.ac.id [ojs3.unpatti.ac.id]

High-Performance Liquid Chromatography for the Analysis of Saprorthoquinone

Application Note and Protocol

This document provides a comprehensive guide for the analysis of Saprorthoquinone using High-Performance Liquid Chromatography (HPLC). The described methodology is intended for researchers, scientists, and professionals involved in drug development and quality control who require a robust and reliable method for the quantification of this compound. The protocol is based on established methods for the analysis of similar quinone compounds.

Introduction

This compound is a member of the quinone family, a class of organic compounds that are of significant interest in pharmaceutical and biological research due to their diverse physiological activities. Accurate and precise quantification of this compound is crucial for various applications, including pharmacokinetic studies, formulation development, and quality assurance of raw materials and finished products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and specificity, making it the method of choice for the analysis of complex mixtures and the quantification of active pharmaceutical ingredients. This application note details a validated reverse-phase HPLC (RP-HPLC) method for the determination of this compound.

Experimental Protocol

This protocol outlines the necessary steps for the preparation of samples and standards, as well as the instrumental conditions for the HPLC analysis of this compound.

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, deionized or distilled)

-

Formic acid or Orthophosphoric acid (analytical grade)

-

0.45 µm membrane filters for solvent and sample filtration

Instrumentation

-

HPLC system equipped with:

-

Degasser

-

Quaternary or Binary Pump

-

Autosampler

-

Column Oven

-

Diode Array Detector (DAD) or UV-Vis Detector

-

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation and quantification of this compound. These are based on typical conditions for quinone analysis.[1][2][3]

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][3] |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient Elution | A time-based gradient can be optimized for optimal separation. A typical starting point is 80% A and 20% B, gradually increasing the percentage of B over 20-30 minutes. |